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Compound of Interest

Compound Name: Cyclothialidine C

Cat. No.: B1243372 Get Quote

Introduction & Mechanism of Action
Cyclothialidine C acts as a potent, competitive inhibitor of the ATP-binding pocket on the B-

subunit of bacterial DNA gyrase.[1] By blocking ATP hydrolysis, it prevents the energy-

dependent strand passage required for introducing negative supercoils into bacterial DNA.

Target: Bacterial DNA Gyrase B Subunit (GyrB).[2]

Mode of Inhibition: Competitive with ATP (

typically in the low nanomolar range for the parent compound).[3]

Spectrum: Primarily Gram-positive (S. aureus, E. faecalis).[1][4] Gram-negative activity is

often limited by outer membrane permeability, though specific congeners (like C) may exhibit

altered lipophilicity profiles.

Mechanistic Pathway Diagram
The following diagram illustrates the specific intervention point of Cyclothialidine C within the

Gyrase catalytic cycle.
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Figure 1: Mechanism of Action. Cyclothialidine C competitively binds the ATPase domain,

preventing the ATP-driven conformational changes necessary for DNA supercoiling.

Material Preparation & Handling[2][5][6]
Critical Solubility Note: Cyclothialidine congeners are lipophilic cyclic peptides/lactones.

Stock Solution: Dissolve Cyclothialidine C in 100% DMSO to a concentration of 10 mM.

Avoid aqueous buffers for stock preparation to prevent precipitation.

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions: Dilute into assay media immediately prior to use. Ensure final DMSO

concentration in assays remains <2% (ideally <1%) to avoid solvent interference with

enzyme kinetics.
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Protocol A: Coupled ATPase Inhibition Assay
Purpose: To quantify the direct inhibition of GyrB ATPase activity (

).

This assay couples the hydrolysis of ATP (producing ADP) to the oxidation of NADH via

Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). The decrease in NADH absorbance

at 340 nm is directly proportional to Gyrase ATPase activity.

Reagents
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 10% Glycerol.

Substrate Mix: 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

Enzymes:

E. coli Gyrase (A2B2 holoenzyme) or GyrB subunit (40 nM final).

PK/LDH Mix (Sigma-Aldrich or equivalent, 5 U/mL).

DNA Substrate: Linear pBR322 DNA (10 µg/mL). Note: DNA stimulates Gyrase ATPase

activity significantly.

ATP: 500 µM (Keep concentration near

to detect competitive inhibitors).

Procedure
Plate Setup: Use a 96-well UV-transparent microplate.

Inhibitor Addition: Add 2 µL of Cyclothialidine C serial dilutions (in 10% DMSO) to wells.

Include "No Inhibitor" (DMSO only) and "No Enzyme" controls.

Master Mix: Prepare a mix containing Assay Buffer, Substrate Mix, DNA, and PK/LDH. Add

88 µL to each well.
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Enzyme Addition: Add 5 µL of Gyrase enzyme to initiate the pre-incubation (5 mins at 25°C).

Start Reaction: Add 5 µL of ATP (10 mM stock) to initiate the reaction.

Measurement: Monitor Absorbance at 340 nm (

) every 30 seconds for 30 minutes at 25°C using a kinetic plate reader.

Data Analysis
Calculate the slope (

) for the linear portion of the curve.

Normalize activity:

.

Plot % Activity vs. log[Cyclothialidine C] to determine

.

Protocol B: DNA Supercoiling Assay (Gel-Based)
Purpose: To verify that ATPase inhibition translates to a functional loss of DNA supercoiling

activity.

Reagents
Reaction Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM

Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.[5]

Substrate: Relaxed pBR322 plasmid DNA (0.5 µg per reaction).

Enzyme:E. coli DNA Gyrase (1-2 Units).

Procedure
Prepare Mix: In 1.5 mL tubes, combine Reaction Buffer, Relaxed DNA, and Cyclothialidine
C (varying concentrations).
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Initiate: Add Gyrase enzyme.[6][7] Final volume: 20 µL.

Incubate: 37°C for 30 minutes.

Terminate: Add 5 µL Stop Buffer (5% SDS, 0.25% Bromophenol Blue, 25% Glycerol).

Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at

50V for 3-4 hours.

Staining: Stain gel with Ethidium Bromide (1 µg/mL) for 30 mins, destain in water, and image

under UV.

Interpretation
Active Gyrase: Converts relaxed DNA (slow migrating) to supercoiled DNA (fast migrating).

Inhibition: Presence of relaxed DNA bands at high Cyclothialidine C concentrations.

Differentiation: Unlike Quinolones, Cyclothialidine C will not induce linear DNA cleavage

bands (cleavable complex), as it arrests the cycle before DNA cleavage is stabilized.

Protocol C: Minimum Inhibitory Concentration (MIC)
Purpose: To assess whole-cell antibacterial potency.

Experimental Workflow Diagram
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Figure 2: Standard Broth Microdilution Workflow (CLSI Guidelines).

Procedure (CLSI M07 Standard)
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Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Inoculum: Prepare a suspension of S. aureus (ATCC 29213) or E. faecalis (ATCC 29212) to

0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.

Plate Preparation:

Add 50 µL of CAMHB to columns 2-12 of a 96-well plate.

Add 100 µL of Cyclothialidine C (4x highest test concentration) to column 1.

Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.

Column 11: Growth Control (no drug).

Column 12: Sterility Control (media only).

Inoculation: Add 50 µL of bacterial suspension to wells 1-11.

Incubation: 37°C for 18-24 hours (aerobic).

Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Expert Insight: Cyclothialidine variants often show a "trailing" endpoint or higher MICs in Gram-

negatives due to efflux. If testing Gram-negatives (E. coli), consider using an efflux-deficient

strain (

) to confirm target engagement inside the cell.

Summary of Expected Results
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Assay Parameter
Expected Outcome for
Cyclothialidine C

ATPase Assay

ngcontent-ng-c2307461527=""

_nghost-ng-c2764567632=""

class="inline ng-star-inserted">

< 100 nM (Potent inhibition).[6]

Activity decreases as [ATP]

increases (Competitive).[3]

Supercoiling Gel Banding

Prevents conversion of

Relaxed

Supercoiled. No linear DNA

band.

MIC (Gram+) Potency
0.1 - 4 µg/mL (Highly active

against S. aureus).

MIC (Gram-) Potency
> 64 µg/mL (Poor permeation

in WT strains).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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